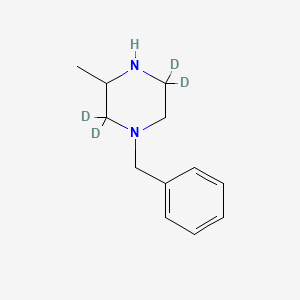![molecular formula C10H7N3O5 B13836735 3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13836735.png)
3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione is a synthetic organic compound characterized by the presence of a diazenyl group attached to a nitrophenyl ring and an oxolane-2,4-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione typically involves the diazotization of 4-nitroaniline followed by a coupling reaction with oxolane-2,4-dione. The reaction conditions often include the use of acidic or basic catalysts to facilitate the diazotization process and the subsequent coupling reaction. The general steps are as follows:
Diazotization: 4-nitroaniline is treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with oxolane-2,4-dione under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. The choice of solvents, catalysts, and purification methods can vary depending on the desired purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The diazenyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The oxolane-2,4-dione moiety can undergo hydrolysis in the presence of water or aqueous acids/bases to form corresponding carboxylic acids.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Hydrolysis Conditions: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: Formation of 3-[(4-aminophenyl)diazenyl]oxolane-2,4-dione.
Substitution: Formation of substituted derivatives depending on the reagents used.
Hydrolysis: Formation of carboxylic acids from the oxolane-2,4-dione moiety.
Applications De Recherche Scientifique
3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in diazotization reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione involves its interaction with molecular targets through its diazenyl and nitrophenyl groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-[(3-Nitrophenyl)diazenyl]-3-oxo-3-phenylpropanal: Another diazenyl compound with potential antiviral activity.
3-(4-Nitrophenyl)oxolane-2,5-dione: A structurally similar compound with different functional groups.
Uniqueness
3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione is unique due to its specific combination of a diazenyl group, nitrophenyl ring, and oxolane-2,4-dione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H7N3O5 |
|---|---|
Poids moléculaire |
249.18 g/mol |
Nom IUPAC |
3-[(4-nitrophenyl)diazenyl]oxolane-2,4-dione |
InChI |
InChI=1S/C10H7N3O5/c14-8-5-18-10(15)9(8)12-11-6-1-3-7(4-2-6)13(16)17/h1-4,9H,5H2 |
Clé InChI |
JXSGSYZFSSMXAN-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C(C(=O)O1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



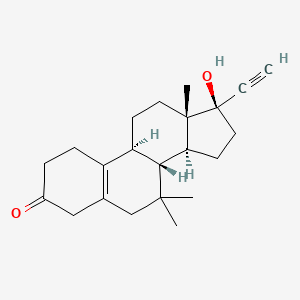
![2-Propanol, 1-[(2-aminoethyl)methylamino]-](/img/structure/B13836660.png)
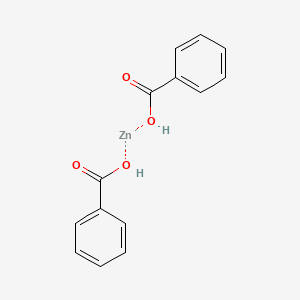

![bis[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] hydrogen phosphate](/img/structure/B13836672.png)
![4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one](/img/structure/B13836675.png)

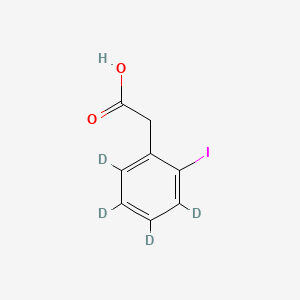
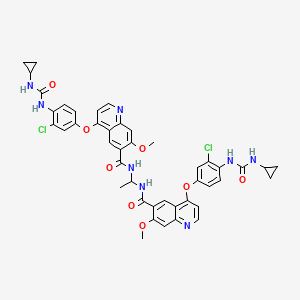
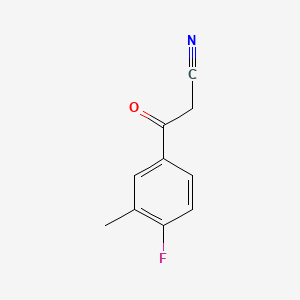
![7-Amino-6-(furan-2-yl)-4-methoxy-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B13836695.png)
![methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate](/img/structure/B13836711.png)
